molecular formula C8H9NO2 B2680510 2,3-DIHYDRO-1H-PYRROLIZINE-6-CARBOXYLIC ACID CAS No. 1509635-59-9

2,3-DIHYDRO-1H-PYRROLIZINE-6-CARBOXYLIC ACID

Cat. No.: B2680510
CAS No.: 1509635-59-9
M. Wt: 151.165
InChI Key: KDBCAWAGTHKQEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydro-1H-pyrrolizine-6-carboxylic acid is a nitrogen-containing heterocyclic compound with the molecular formula C8H9NO2. It is a derivative of pyrrolizine and is known for its unique chemical structure, which includes a pyrrolizine ring system.

Scientific Research Applications

2,3-Dihydro-1H-pyrrolizine-6-carboxylic acid has several scientific research applications:

Mechanism of Action

Target of Action

The primary target of 6,7-dihydro-5H-pyrrolizine-2-carboxylic acid is the receptor-interacting protein kinase 1 (RIPK1). RIPK1 plays a crucial role in necroptosis, a form of programmed cell death .

Mode of Action

6,7-dihydro-5H-pyrrolizine-2-carboxylic acid: interacts with RIPK1, inhibiting its activity. This interaction occurs at the allosteric pocket of RIPK1, where the compound serves as a type III inhibitor . The inhibition of RIPK1 disrupts the necroptosis process, leading to changes in cell death pathways .

Biochemical Pathways

The inhibition of RIPK1 by 6,7-dihydro-5H-pyrrolizine-2-carboxylic acid affects the necroptosis pathway. Necroptosis is a form of cell death that is distinct from apoptosis and is associated with inflammation. By inhibiting RIPK1, the compound disrupts the necroptosis pathway, potentially mitigating necroptosis-related inflammatory diseases, neurodegenerative diseases, and cancers .

Pharmacokinetics

The ADME properties of 6,7-dihydro-5H-pyrrolizine-2-carboxylic acid In vivo pharmacokinetic studies were performed on related compounds to determine their oral exposure .

Result of Action

The result of the action of 6,7-dihydro-5H-pyrrolizine-2-carboxylic acid is the potent inhibition of necroptosis in both human and mouse cellular assays . This inhibition can potentially mitigate the effects of necroptosis-related diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-1H-pyrrolizine-6-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles. This intermediate is then subjected to intramolecular cyclization to yield the desired pyrrolizine derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the synthetic routes mentioned above to achieve higher yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1H-pyrrolizine-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydro-1H-pyrrolizine-6-carboxylic acid is unique due to its specific chemical structure and the potential for diverse chemical modifications. Its ability to undergo various reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial use .

Properties

IUPAC Name

6,7-dihydro-5H-pyrrolizine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c10-8(11)6-4-7-2-1-3-9(7)5-6/h4-5H,1-3H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDBCAWAGTHKQEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=CN2C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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